molecular formula C13H17N3OS B323994 N-(4-methylpiperazine-1-carbothioyl)benzamide

N-(4-methylpiperazine-1-carbothioyl)benzamide

Cat. No.: B323994
M. Wt: 263.36 g/mol
InChI Key: VMGFUNOZLVTEPX-UHFFFAOYSA-N
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Description

N-(4-methylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.364 g/mol . This compound is known for its unique structure, which includes a benzamide core linked to a 4-methylpiperazine moiety through a carbothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazine-1-carbothioyl)benzamide typically involves the reaction of 4-methylpiperazine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazine-1-carbothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-methylpiperazine-1-carbothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylpiperazino)carbamoyl]benzamide
  • N-[(4-methylpiperazino)carbonyl]benzamide

Uniqueness

N-(4-methylpiperazine-1-carbothioyl)benzamide is unique due to its carbothioyl linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-(4-methylpiperazine-1-carbothioyl)benzamide

InChI

InChI=1S/C13H17N3OS/c1-15-7-9-16(10-8-15)13(18)14-12(17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,17,18)

InChI Key

VMGFUNOZLVTEPX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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